Oleoresin tumeric

Pharmacokinetics Bioavailability Nutraceutical formulation

Turmeric oleoresin is frequently mis-specified as high-purity curcumin, causing regulatory non-compliance and functional performance loss. This full-spectrum solvent extract from Curcuma longa rhizomes delivers the intact botanical matrix. • 37-55% curcuminoids per JECFA, plus volatile turmerones with independent antimicrobial activity against E. coli, S. aureus, and C. albicans • Multi-target preservation (antioxidant + antimicrobial) unavailable from purified curcumin • Dispersible oleoresin formulations achieve 31× higher relative bioavailability of total THC vs. 95% curcumin extracts in human studies Verify JECFA specifications for food colorant use to prevent cross-classification errors.

Molecular Formula C60H54O15
Molecular Weight 1015.1 g/mol
Cat. No. B13791349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoresin tumeric
Molecular FormulaC60H54O15
Molecular Weight1015.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C21H20O6.C20H18O5.C19H16O4/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2;1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14;20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h3-12,24-25H,13H2,1-2H3;2-12,21,24H,13H2,1H3;1-12,20-21H,13H2/b7-3+,8-4+;9-4+,10-5+;11-5+,12-6+
InChIKeyIYXGMLAORQQRHW-LITQUBMNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Turmeric Oleoresin Procurement Guide: Composition, Specifications, and Key Differentiators for Industrial Buyers


Turmeric oleoresin (CAS 8024-37-1) is a solvent-extracted, multi-component botanical product derived from Curcuma longa L. rhizomes [1]. As a natural oleoresin, it contains curcuminoids (37–55% by JECFA specification), volatile oils (up to 25%), and non-curcuminoid phytochemicals including ferulic acid, turmerones, and cyclocurcumin [1][2]. This complex matrix distinguishes turmeric oleoresin fundamentally from purified curcumin (≥90% curcuminoids), a material subject to separate monographs and regulatory frameworks [3]. The oleoresin is commercially traded based on curcuminoid content and functions as both a colorant and flavoring agent in food applications [1].

Why Curcumin 95% Cannot Substitute for Turmeric Oleoresin in Formulation and Procurement


Turmeric oleoresin and purified curcumin (≥90% curcuminoids) are not interchangeable materials, a distinction codified in separate JECFA monographs with differing specifications and historical ADI allocations [1]. The oleoresin matrix contains volatile turmerones and non-curcuminoid constituents that contribute to antimicrobial activity independent of curcuminoid content [2]. Furthermore, the intact oleoresin matrix, when appropriately formulated, demonstrates pharmacokinetic behavior distinct from high-purity curcumin extracts; a dispersible, oleoresin-based turmeric formulation (50% curcuminoids) produced a relative bioavailability for total tetrahydrocurcumin (THC) of 31 times that of a 95% curcuminoids standardized extract (C-95) in a human crossover study [3]. Substituting high-purity curcumin for turmeric oleoresin therefore risks both functional performance loss in antimicrobial/antioxidant applications and altered systemic exposure in dietary supplement contexts, while also shifting the product into a different regulatory classification for food additive use [1].

Quantitative Differentiators: Turmeric Oleoresin vs. Comparators in Bioavailability, Antioxidant Activity, Antimicrobial Efficacy, and Process Stability


31-Fold Superior Bioavailability of Oleoresin-Based Formulation vs. Standardized Curcumin 95% Extract in Human Pharmacokinetic Study

A dispersible, oleoresin-based turmeric formulation containing 50% curcuminoids (CURCUGEN) demonstrated 31-fold higher relative bioavailability of total tetrahydrocurcumin (THC) compared to a 95% curcuminoids standardized extract (C-95) in a randomized, double-blinded, two-way crossover human study [1]. Free curcumin AUC0-t for CURCUGEN was 39 times higher than C-95, and total curcuminoids AUC0-t was 52.5-fold higher [1].

Pharmacokinetics Bioavailability Nutraceutical formulation Dietary supplements

Fresh Rhizome Oleoresin Exhibits Superior Antioxidant Activity vs. Dry Rhizome Oleoresin in DPPH and Lipid Peroxidation Assays

In a comparative study assessing antioxidant properties via DPPH radical scavenging, metal chelation, and multiple lipid peroxidation assays, ethanol oleoresin extracted from fresh turmeric rhizomes demonstrated significantly higher antioxidant activity than oleoresin from dry rhizomes [1]. GC-MS analysis revealed that alpha-turmerone constitutes 53.4% of fresh rhizome oleoresin but only 6.5% in dry rhizome oleoresin, while beta-turmerone content in dry rhizome oleoresin was less than half that found in fresh rhizome oleoresin [1].

Antioxidant Natural preservatives Food science Oxidative stability

Non-Curcuminoid Fractions in Turmeric Spent Oleoresin Retain Potent Antimicrobial Activity with Fraction-Specific Spectrum

Turmeric spent oleoresin (TSO), the industrial byproduct after curcuminoid crystallization, retains substantial antimicrobial activity despite depleted curcuminoid content, confirming that non-curcuminoid constituents contribute independently to antimicrobial efficacy [1]. Chemical characterization identified ferulic acid, myristicin, furanodience, cyclocurcumin, and dihydrocurcumin among the active constituents [1]. Fraction 9 exhibited the strongest antioxidant activity (DPPH IC50 16.14 ± 0.12 μg/mL), while distinct fractions showed differential antimicrobial potency: Fraction 1 produced 25.33 ± 0.33 mm inhibition zone against E. coli; Fraction 6 produced 23.67 ± 0.33 mm against S. aureus; Fraction 9 produced 24.00 ± 0.00 mm against C. albicans [1].

Antimicrobial Natural preservatives Food safety Phytochemicals

Pickering Emulsion Encapsulation Improves Turmeric Oleoresin Thermal Stability by 1.3× to 1.6× vs. Unencapsulated Material

Pickering emulsion encapsulation of turmeric oleoresin significantly enhances thermal stability under food processing conditions. At 70°C and 90°C, all emulsion systems retained 1.3 to 1.6 times more turmeric oleoresin compared to unencapsulated free turmeric oleoresin (p < 0.05) [1]. The outer particle layer encapsulation position (Tur-OPE) demonstrated the highest color vividness with greater redness and lower lightness than conventional emulsions (Tur-CE) and inner-phase encapsulation (Tur-IPE) [1]. During 4-week storage, half-life ranked as: free turmeric oleoresin < Tur-CE < Tur-IPE < Tur-OPE [1].

Encapsulation Food processing Color stability Formulation technology

Validated Industrial Applications for Turmeric Oleoresin Based on Quantitative Evidence


High-Bioavailability Dietary Supplement Formulations Using Oleoresin-Based Dispersible Extracts

Nutraceutical formulators developing curcuminoid supplements where systemic exposure is the primary efficacy driver should prioritize oleoresin-based dispersible formulations over standard 95% curcumin extracts. The 31-fold higher relative bioavailability of total THC and 39-fold higher free curcumin AUC0-t demonstrated for CURCUGEN vs. C-95 in human pharmacokinetic studies [1] enables either lower labeled doses for equivalent exposure or enhanced efficacy at conventional dosing. This scenario applies to anti-inflammatory, joint health, and general wellness supplement applications where curcuminoid bioavailability has historically limited clinical translation.

Natural Food Preservation Requiring Broad-Spectrum Antimicrobial and Antioxidant Activity

Food manufacturers seeking clean-label preservative solutions should procure full-spectrum turmeric oleoresin rather than purified curcumin for applications requiring both antioxidant and antimicrobial functionality. The independent antimicrobial activity of non-curcuminoid constituents (ferulic acid, turmerones, cyclocurcumin) against E. coli, S. aureus, and C. albicans [1], combined with the superior antioxidant activity of fresh rhizome-derived oleoresin (alpha-turmerone 53.4% vs. 6.5% in dry rhizome material) [2], provides a multi-target preservation system unavailable from single-compound alternatives.

Thermally Processed Food and Beverage Products Requiring Encapsulated Color Systems

Product developers incorporating turmeric oleoresin as a natural yellow colorant in thermally processed foods (baked goods, pasteurized beverages, retorted products) should specify encapsulated forms or implement in-line encapsulation strategies. Unencapsulated turmeric oleoresin loses 30-60% of colorant activity at processing temperatures of 70-90°C, whereas Pickering emulsion encapsulation retains 1.3× to 1.6× more material under identical conditions [1]. The outer-phase encapsulation position (Tur-OPE) additionally extends color half-life during ambient storage compared to free turmeric oleoresin, conventional emulsions, and inner-phase encapsulated variants [1].

Regulatory-Compliant Natural Colorant Procurement for Food Additive Applications

Procurement managers sourcing natural yellow colorants for food additive applications should verify turmeric oleoresin against JECFA specifications rather than defaulting to purified curcumin preparations. Turmeric oleoresin is defined by JECFA as containing 37-55% curcuminoids with up to 25% volatile oil, whereas purified extracts containing >90% curcuminoids fall under the separate 'Curcumin' monograph with distinct regulatory classification and historical ADI treatment [1][2]. Specification-driven procurement based on intended use (colorant vs. high-purity functional ingredient) ensures regulatory compliance and prevents cross-classification errors in food additive declarations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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